molecular formula C15H14N4O2 B4687671 3,6-dimethyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(3-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4687671
M. Wt: 282.30 g/mol
InChI Key: JTBIKXOOCWJAGN-UHFFFAOYSA-N
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Description

The compound belongs to the broader class of isoxazolopyridines, molecules known for their complex synthesis routes, intriguing molecular structures, and versatile chemical reactions and properties. Research into this category of compounds reveals their potential across various scientific domains due to their unique chemical and physical properties.

Synthesis Analysis

Isoxazolopyridines, including the specified compound, are synthesized through multiple methods, including condensation reactions involving α-(N′-Hydroxyamidino)acetohydroxamic acid and other precursors to yield derivatives like 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid. These compounds are further processed through acetylation, benzoylation, and bromination to produce isoxazolo[3,4-b]pyridin-3(1H)-ones and isoxazolo[5,4-b]-pyridin-3(2H)-one derivatives (Khan & Rafla, 1975).

Molecular Structure Analysis

The molecular structure of isoxazolopyridine derivatives has been extensively studied. For instance, the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives highlight the monoclinic system in their crystalline state, providing insights into the tautomeric forms these compounds can exist in (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving isoxazolopyridine derivatives are diverse, including Friedlander condensation to synthesize tetrasubstituted derivatives with significant antiproliferative activity. These reactions are facilitated by catalysts such as ZnCl2, demonstrating the compounds' reactivity and potential for creating biologically active molecules (Poręba & Wietrzyk, 2012).

Physical Properties Analysis

The physical properties of isoxazolopyridine derivatives, including the subject compound, are characterized by their solubility in polar solvents, which is crucial for their application in various domains. These properties are determined through methods like FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity in nucleophilic substitution reactions and the ability to undergo various condensations and cycloadditions, underscore their utility in synthesizing a wide array of derivatives with potential applications in materials science and medicinal chemistry. Their versatility is also evident in the synthesis of polymers containing pyridyl moieties, highlighting the chemical diversity and utility of isoxazolopyridine derivatives (Shiina et al., 2008).

Future Directions

Pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine, and their effectiveness in various biological activities . Future research may focus on the synthesis and characterization of new pyridine derivatives, and the exploration of their biological activities .

properties

IUPAC Name

3,6-dimethyl-N-(3-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8-5-4-6-16-13(8)18-14(20)11-7-9(2)17-15-12(11)10(3)19-21-15/h4-7H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBIKXOOCWJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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